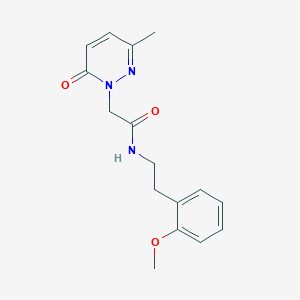

N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-7-8-16(21)19(18-12)11-15(20)17-10-9-13-5-3-4-6-14(13)22-2/h3-8H,9-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHLYZUCNLUNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H21N3O3

- Molecular Weight : 315.37 g/mol

- CAS Number : 1234868-86-0

The compound features a methoxyphenethyl moiety linked to a pyridazinone structure, which is characteristic of many biologically active compounds.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Receptor Interaction : It could bind to various receptors, modulating physiological responses and signaling pathways.

- Signal Transduction Modulation : The compound may influence intracellular signaling cascades, impacting cell function and communication.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays, demonstrating potent activity against both gram-positive and gram-negative bacteria.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive | 10 |

| Gram-negative | 15 |

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Neuroprotective Activity

Recent studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. This is hypothesized to occur through the modulation of oxidative stress pathways and neuronal survival signaling.

Case Studies

-

Study on Antimicrobial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound showed a broad spectrum of activity with low MIC values compared to standard antibiotics.

-

Anti-inflammatory Research :

- In an experimental model of inflammation, the compound was administered to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Neuroprotection Study :

- A recent study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated improved cognitive function and reduced neuronal death in treated animals, highlighting its therapeutic potential for neurodegenerative conditions.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: Halogenation: Chlorine or bromine atoms (e.g., in and ) increase molecular weight and may enhance target binding via halogen bonding but could raise toxicity concerns. Thioether vs. Side Chain Modifications: Hydrazide () and ester () derivatives exhibit different metabolic stability and solubility profiles compared to the target compound’s acetamide group.

Biological Activity Trends :

- Anticonvulsant Activity : Hydrazide derivatives (e.g., ) show promise due to their ability to interact with neuronal ion channels.

- Anti-inflammatory Activity : Bromophenyl-substituted analogs (e.g., ) demonstrate efficacy, likely through inhibition of cyclooxygenase (COX) or cytokine pathways.

Structure-Activity Relationship (SAR) Insights

- Pyridazine Core : Methyl substitution at position 3 (common across all compounds) likely stabilizes the ring and modulates electron density for target interaction.

- Methoxy Positioning : The 2-methoxyphenethyl group in the target compound may optimize steric fit in hydrophobic binding pockets compared to 3-methoxy or 4-bromo substituents .

- Amide vs. Hydrazide : Acetamide derivatives (target, ) may exhibit greater metabolic stability than hydrazides (), which are prone to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.